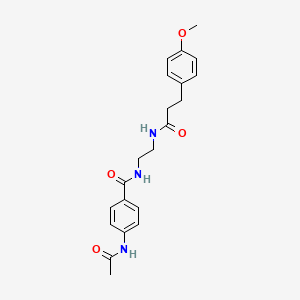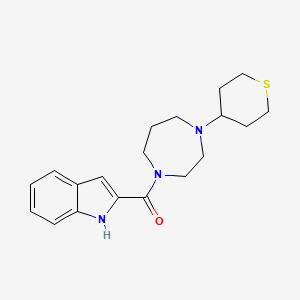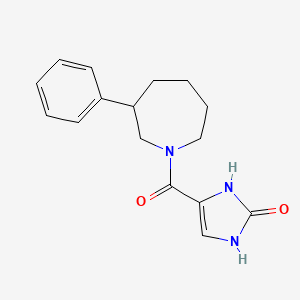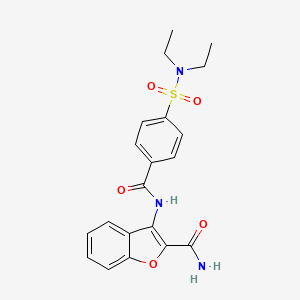pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092343-86-6](/img/structure/B2914217.png)
(E)-[(3-methoxyphenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Benzaldehyde, 4-[4-(trifluoromethyl)-2-pyridinyl]-, O-[(3-methoxyphenyl)methyl]oxime . It has a molecular formula of C21H17F3N2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a pyridinyl ring, which is connected to a phenyl ring through a methylene bridge. This phenyl ring is further connected to a methoxyphenyl group through an oxime linkage .Scientific Research Applications
Synthesis and Chemical Properties
Triarylamines and their derivatives, including compounds similar to the specified chemical structure, are frequently studied for their unique electronic properties and potential applications in electronic devices. For instance, Barlow et al. (2005) explored the intervalence transitions in mixed-valence monocations of bis(triarylamines), analyzing their electronic couplings and charge-transfer properties, which are critical for understanding their applications in organic electronics (Barlow et al., 2005). Similarly, compounds containing (methoxyphenyl)carbene groups have been investigated for their reactions with amines, leading to the formation of aminophenylcarbene complexes, indicating their potential utility in synthetic organic chemistry (Fischer, Heckl, & Werner, 1971).
Material Science Applications
In materials science, derivatives of triarylamines, especially those modified with methoxy and pyridinyl groups, have been explored for their fluorescent properties and potential as pH sensors. Hu et al. (2013) synthesized triphenylamine derivatives functionalized with various groups to study their photophysical properties, demonstrating their applicability as fluorescent pH sensors due to their solvent-dependent Stokes shifts and pH-dependent absorptions and emissions (Hu et al., 2013).
Pharmaceutical Research Applications
While excluding specific details about drug use, dosage, and side effects, it's notable that derivatives of triarylamines have been explored for their biological activities. For example, compounds with structures related to triarylamines have been examined for their potential as inhibitors of melanin production, indicating their possible use in dermatological applications for skin whitening or treatment of hyperpigmentation disorders (Choi et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in carbon–carbon bond-forming reactions, such as the SM cross-coupling . This reaction is widely applied in organic synthesis, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound’s molecular weight is 386374, which might influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. In the context of SM cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds . This could lead to the synthesis of new organic compounds with potential applications in various fields.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the success of SM cross-coupling reactions often depends on the reaction conditions, including the choice of solvent, temperature, and the nature of the organoboron reagent .
properties
IUPAC Name |
(E)-N-[(3-methoxyphenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-27-19-4-2-3-16(11-19)14-28-26-13-15-5-7-17(8-6-15)20-12-18(9-10-25-20)21(22,23)24/h2-13H,14H2,1H3/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTDQORWKMWNCL-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(3-methoxyphenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)




![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)





![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)
![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)
